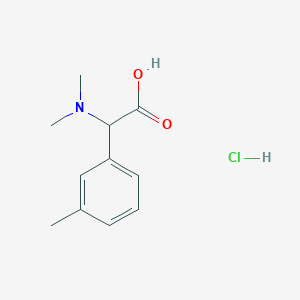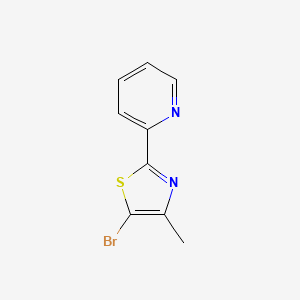
2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine
Overview
Description
“2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine” is a chemical compound with the CAS Number: 850245-47-5 . It has a molecular weight of 255.14 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2S/c1-6-8(10)13-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3 . This indicates the molecular structure of the compound, including the positions of the bromine, nitrogen, and sulfur atoms in the thiazole ring and the pyridine ring.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is normal room temperature .Scientific Research Applications
Photoreactions and Proton Transfer
Studies on derivatives similar to 2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine, such as 2-(1H-pyrazol-5-yl)pyridines and their bromo-substituted counterparts, have demonstrated their ability to undergo various photoreactions including excited-state intramolecular and intermolecular proton transfer. These processes are important for understanding the photophysical behavior of molecules and can be applied in designing materials for optical devices and sensors (Vetokhina et al., 2012).
Color Tuning in Iridium Complexes
The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives similar to this compound, have shown significant potential in color tuning of luminescent materials. This can be particularly useful in the development of organic light-emitting diodes (OLEDs) and other photonic applications (Stagni et al., 2008).
Anticancer Activity
New functionalized pyridine linked thiazole derivatives, structurally related to this compound, have shown promising anticancer activity against various cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents (Alqahtani & Bayazeed, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it can bind to DNA, influencing gene expression and cellular metabolism . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . It can modulate gene expression by binding to DNA and affecting transcription factors . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to biomolecules such as DNA and proteins . It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, its interaction with topoisomerase II results in enzyme inhibition, causing DNA double-strand breaks and subsequent cell cycle arrest . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing significant toxicity . Understanding these dosage effects is essential for determining the safe and effective use of this compound in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can affect the levels of key metabolites, leading to changes in cellular metabolism . For instance, its interaction with metabolic enzymes can result in the accumulation or depletion of specific metabolites, influencing overall metabolic homeostasis . These effects on metabolic pathways highlight the compound’s potential as a tool for studying cellular metabolism and metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach specific cellular compartments . Additionally, it may bind to intracellular proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways
Properties
IUPAC Name |
5-bromo-4-methyl-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-8(10)13-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMFMRJEMAPOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275469 | |
| Record name | 2-(5-Bromo-4-methyl-2-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850245-47-5 | |
| Record name | 2-(5-Bromo-4-methyl-2-thiazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850245-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromo-4-methyl-2-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B1379683.png)
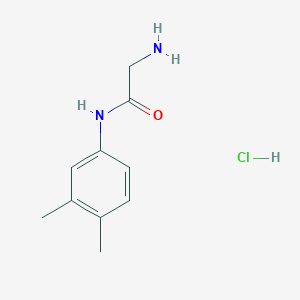
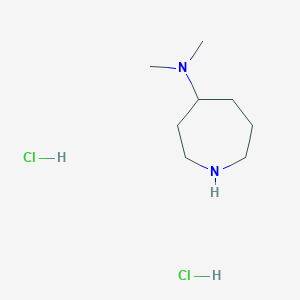
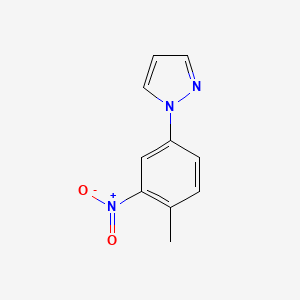
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride](/img/structure/B1379689.png)

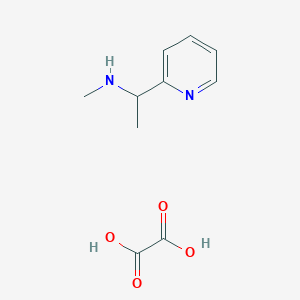
![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)

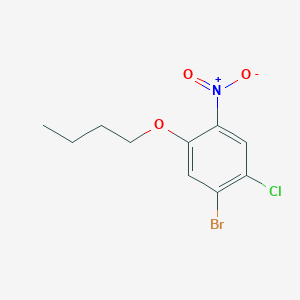

![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)

